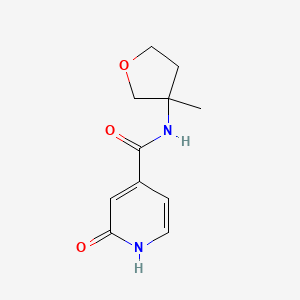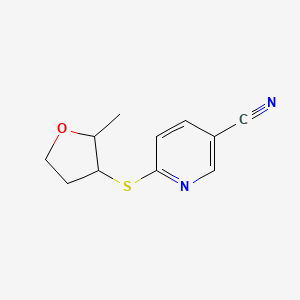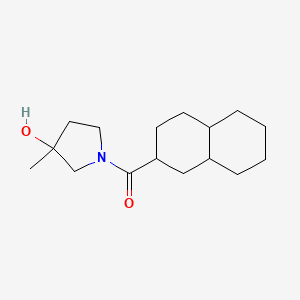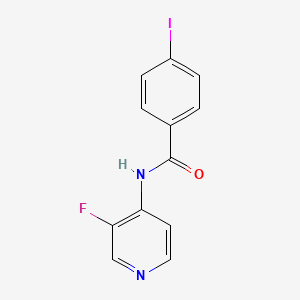
N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group and a methyloxolan moiety, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide typically involves the reaction of 2-oxo-1H-pyridine-4-carboxylic acid with 3-methyloxolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Aplicaciones Científicas De Investigación
N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate the target proteins, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
(3-methyloxolan-3-yl)methanol: A related compound with different functional groups and applications.
Uniqueness
N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a methyloxolan moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(3-5-16-7-11)13-10(15)8-2-4-12-9(14)6-8/h2,4,6H,3,5,7H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTYTAVCNLMSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B6629898.png)
![2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol](/img/structure/B6629910.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]oxolan-3-ol](/img/structure/B6629912.png)
![(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B6629916.png)
![2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B6629920.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B6629925.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B6629932.png)
![1-hydroxy-N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B6629949.png)
![(2S,3S)-3-methyl-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]pentanoic acid](/img/structure/B6629953.png)

![2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide](/img/structure/B6629977.png)

![N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6629996.png)
